molecular formula C18H13F3N2O4 B2985530 (2Z)-6-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 314026-07-8

(2Z)-6-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2985530
CAS No.: 314026-07-8
M. Wt: 378.307
InChI Key: QYZILCOJMZQEPY-QJOMJCCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-6-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide (CAS 314026-07-8) is a high-purity synthetic compound offered for research and development applications. With a molecular formula of C18H13F3N2O4 and a molecular weight of 378.31 g/mol, this substance is part of the 2-imino-2H-chromene-3-carboxamide family, a class of compounds synthesized through the bioisosteric replacement of the ketone at the 2nd position of coumarin with an imine group . This structural modification is a key feature in the development of novel molecules with potential biological activity.Research into structurally related 2-imino-2H-chromene-3-carboxamides has revealed significant potential in biomedical research. Published studies indicate that certain analogs within this chemical family function as potent cytotoxic agents against a range of human cancer cell lines, including MCF-7, PC-3, A-549, and Caco-2, showing activity comparable to standard chemotherapeutic drugs like 5-fluorouracil and docetaxel in some assays . Furthermore, other 2H-chromene-3-carboxamide derivatives have been investigated and identified as inhibitors of human monoamine oxidase (hMAO), specifically demonstrating selectivity for the hMAO-B isoform . The presence of the trifluoromethoxy group on the phenylimino moiety is a noteworthy feature, as fluorination is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, cell membrane permeability, and overall bioavailability . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with care in a controlled laboratory setting.

Properties

IUPAC Name

6-methoxy-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O4/c1-25-13-6-7-15-10(8-13)9-14(16(22)24)17(26-15)23-11-2-4-12(5-3-11)27-18(19,20)21/h2-9H,1H3,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZILCOJMZQEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)OC(F)(F)F)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-6-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a member of the chromene-3-carboxamide class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H13F3N2O4
  • Molecular Weight : 378.3 g/mol
  • Structural Features : The compound features a chromene core with a methoxy group and a trifluoromethoxy substituent, enhancing its lipophilicity and metabolic stability.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Pendergrass et al. (2020)Demonstrated that chromene derivatives can effectively inhibit the secretion of virulence factors in bacterial models, suggesting potential applications in infectious diseases .
IUPHAR Review (2021)Discussed the pharmacological profiles of similar compounds, highlighting their interactions with P2Y receptors which may correlate with anti-inflammatory effects .
ChemSrc Analysis (2024)Provided data on structural analogs showing promising results in anticancer assays, suggesting a need for further exploration of this compound's efficacy .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the chromene core.
  • Introduction of the methoxy and trifluoromethoxy groups.
  • Carboxamide formation through reaction with appropriate amines.

Optimizing reaction conditions such as temperature, solvent choice, and catalysts is crucial for maximizing yield and purity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Chromene Carboxamides

Compound Name R⁶ Substituent Imino Group Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Methoxy (-OCH₃) 4-(Trifluoromethoxy)phenyl C₁₉H₁₅F₃N₂O₄ 416.33 Strong electron-withdrawing group
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide Bromo (-Br) 4-Phenoxyphenyl C₂₂H₁₆BrN₂O₃ 467.28 Bulky substituent, potential halogen bonding
(Z)-6-Methoxy-2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)imino)-N-phenyl-2H-chromene-3-carboxamide Methoxy (-OCH₃) 4-(6-Methylbenzothiazol-2-yl)phenyl C₂₈H₂₂N₃O₃S 488.55 Heterocyclic benzothiazole moiety
(2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide Chloro (-Cl) 4-(Methylsulfanyl)phenyl C₂₂H₂₁ClN₂O₃S 428.90 Sulfur-containing substituent

Substituent Effects on Electronic and Steric Properties

Bromo (-Br) and Chloro (-Cl): Halogens in and introduce steric bulk and moderate electron-withdrawing effects. Bromo’s larger atomic radius may hinder rotational freedom compared to methoxy .

Imino Group Substituents: 4-(Trifluoromethoxy)phenyl (Target Compound): The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the electronegative fluorine atoms, which may stabilize the imino bond and influence binding interactions in biological systems. 4-(6-Methylbenzothiazol-2-yl)phenyl (): The benzothiazole ring introduces a planar heterocycle, which could enhance π-π stacking interactions in protein binding pockets . 4-(Methylsulfanyl)phenyl (): The methylsulfanyl (-SMe) group is lipophilic and may improve membrane permeability but could also oxidize to sulfoxide derivatives in vivo .

Carboxamide Group (Position 3): Common to all compounds, this group serves as a hydrogen bond donor/acceptor, critical for interactions with biological targets like enzymes or receptors.

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